1-Cyclohexylbutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

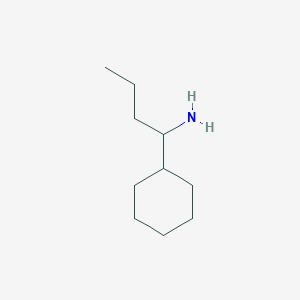

“1-Cyclohexylbutan-1-amine” is a chemical compound with the CAS Number: 854919-17-8 . It has a molecular weight of 155.28 . The IUPAC name for this compound is 1-cyclohexyl-1-butanamine . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H21N/c1-2-6-10(11)9-7-4-3-5-8-9/h9-10H,2-8,11H2,1H3 . This indicates that the compound has a cyclohexyl group attached to a butan-1-amine.

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 155.28 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Transfer Hydrogenation of Imines Transfer hydrogenation processes have been developed to reduce imines and perform reductive amination using cyclohexa-1,4-dienes as hydrogen donors. This method offers a novel approach to the synthesis of amines, potentially including 1-cyclohexylbutan-1-amine, by utilizing less hazardous and more readily available reagents (Chatterjee & Oestreich, 2016).

Ligand Design for Catalysis The design and synthesis of N-substituted diphosphinoamines, with cyclohexyl and other cycloalkyl moieties, have proven to be effective in catalyzing ethylene tetramerization. This research underscores the critical role of structural modification in ligand design to achieve high catalytic efficiency and selectivity, applicable to industrial processes involving this compound (Kuhlmann et al., 2007).

Cyclohexene Derivatives Synthesis A methodology for the α-carbon amination of chloroaldehydes catalyzed by N-heterocyclic carbenes (NHCs) has been developed, leading to the synthesis of optically enriched dihydroquinoxalines. This process illustrates the utility of cyclohexadienes in synthesizing complex amines and could be adapted for the synthesis of this compound derivatives (Huang et al., 2019).

Reactive Extraction of Organic Acids The use of organic solutions containing amines, including cyclohexylamines, has been explored for the separation of organic acids from aqueous solutions by reactive extraction. This research could inform processes for purifying or isolating this compound from mixtures, highlighting the broader applications of amines in chemical separations (Inci & Uslu, 2005).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-Cyclohexylbutan-1-amine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable

Properties

IUPAC Name |

1-cyclohexylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-6-10(11)9-7-4-3-5-8-9/h9-10H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBUVRNYVXYZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2701626.png)

![4-[3-(Trifluoromethyl)phenyl]butanenitrile](/img/structure/B2701628.png)

![1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2701629.png)

![N-{[(E)-2-phenylethenyl]sulfonyl}valine](/img/structure/B2701630.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)

![(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2701637.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol](/img/structure/B2701644.png)

![N-(2-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2701647.png)